molecular formula C10H13N B2533217 (1S,3S)-1,3-Dimethyl-2,3-dihydro-1H-isoindole CAS No. 170697-57-1

(1S,3S)-1,3-Dimethyl-2,3-dihydro-1H-isoindole

Cat. No. B2533217
CAS RN: 170697-57-1
M. Wt: 147.221
InChI Key: VNGGVSXGSNMCBG-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(1S,3S)-1,3-Dimethyl-2,3-dihydro-1H-isoindole” belongs to a class of organic compounds known as isoindoles . Isoindoles are compounds containing an isoindole moiety, which is a bicyclic heterocycle with a six-membered benzene ring fused to a four-membered nitrogen-containing ring .


Synthesis Analysis

The synthesis of isoindoles often involves complex organic reactions . For example, a chemoenzymatic and enzymatic cascade reaction has been used for the synthesis of complex stereocomplementary 1,3,4-trisubstituted tetrahydroisoquinolines .


Molecular Structure Analysis

The molecular structure of isoindoles, like “this compound”, is characterized by a six-membered benzene ring fused to a four-membered nitrogen-containing ring . The specific configuration of the molecule can be determined using the Cahn-Ingold-Prelog system .


Chemical Reactions Analysis

The chemical reactions involving isoindoles can be complex and are often influenced by factors such as the presence of substituents and the reaction conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of isoindoles depend on their specific structure .

Scientific Research Applications

Chemical Reactions and Derivatives
The study of isoindole derivatives reveals a variety of chemical behaviors and potential applications. For example, the chemistry of tetramethylisoindole demonstrates its capacity for autoxidation, forming compounds such as hydroxy- and hydroperoxy-1H-isoindole derivatives. These reactions suggest its utility in creating complex molecules, including metallo-octamethyltetrabenzporphyrins, through various reactions like addition with dienophiles and interaction with metal powders or salts (Bender, Bonnett, & Smith, 1970). Moreover, isoindoles' reactions with acetylenic esters highlight their versatility in synthesizing rearranged adducts and exploring steric effects on chemical reactivity (Kricka & Vernon, 1972).

Spectroscopic Studies and Structure Analysis
Spectroscopic analysis of oxygenated dimers of methylindole provides insight into the stereochemistry and dynamics of isoindole derivatives, offering a deeper understanding of their structural characteristics and reactivity patterns (Mori, Goto, & Sakai, 1985). Such studies are essential for designing molecules with specific properties and functions.

Photochemical Properties
The photochemical behavior of N-methyl isoindole, including the formation of [π4s+π4s] dimers upon UV irradiation and their conversion back to the monomer through photolysis and pyrolysis, demonstrates isoindoles' potential in photochemical applications (Rettig & Wirz, 1978). These properties could be leveraged in developing new photoreactive materials or in studying photodynamic processes.

Catalysis and Synthesis
Isoindole derivatives serve as intermediates in catalytic and synthetic chemistry, enabling the construction of complex molecules. For instance, the enantioselective aminooxygenation of oxindoles catalyzed by a quinidine dimer to produce 3-hydroxyoxindole derivatives underscores the role of isoindole frameworks in asymmetric synthesis, offering pathways to biologically active compounds and natural product synthesis (Bui, Candeias, & Barbas, 2010).

Spin Trapping and Spectroscopy
The development of spin trap reagents based on isoindole N-oxide derivatives, such as 1,1-dimethyl-3-(trifluoromethyl)-1H-isoindole N-oxide, highlights the application of isoindoles in electron spin resonance (ESR) spectroscopy. These compounds facilitate the detection and study of free radicals, which is crucial in understanding various chemical and biological processes (Hatano et al., 2010).

Mechanism of Action

The mechanism of action of isoindoles can vary depending on their structure and the biological system in which they are involved .

Safety and Hazards

The safety and hazards associated with isoindoles depend on their specific structure and use .

properties

IUPAC Name

(1S,3S)-1,3-dimethyl-2,3-dihydro-1H-isoindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-7-9-5-3-4-6-10(9)8(2)11-7/h3-8,11H,1-2H3/t7-,8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNGGVSXGSNMCBG-YUMQZZPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC=CC=C2C(N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C2=CC=CC=C2[C@@H](N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.